1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane
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Overview
Description
Streptidine is a significant aminocyclitol compound, primarily recognized as a component of the antibiotic streptomycin. Streptomycin, discovered in 1944, was the first antibiotic effective against tuberculosis and is derived from the bacterium Streptomyces griseus. Streptidine itself is a crucial part of the molecular structure of streptomycin, contributing to its antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Streptidine can be obtained through the hydrolysis of streptomycin. Acid hydrolysis of streptomycin yields streptidine and streptobiosamine . Alkaline hydrolysis of streptomycin also produces streptidine along with maltol .
Industrial Production Methods: Industrial production of streptidine typically involves the fermentation of Streptomyces griseus. The fermentation broth is processed to isolate streptomycin, which is then hydrolyzed to obtain streptidine .
Chemical Reactions Analysis
Types of Reactions: Streptidine undergoes various chemical reactions, including:
Hydrolysis: As mentioned, acid and alkaline hydrolysis of streptomycin yield streptidine.
Thermal Degradation: Heating streptomycin above 70°C results in the formation of streptidine.
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves strong acids like hydrochloric acid.
Alkaline Hydrolysis: Involves bases such as sodium hydroxide.
Thermal Degradation: Requires elevated temperatures above 70°C.
Major Products:
Streptidine: A primary product from the hydrolysis and thermal degradation of streptomycin.
Streptobiosamine and Maltol: Other significant products formed during these reactions.
Scientific Research Applications
Streptidine has several applications in scientific research:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with bacterial enzymes.
Medicine: Integral to the study of streptomycin’s mechanism of action and its therapeutic applications.
Industry: Utilized in the production and quality control of streptomycin and related antibiotics.
Mechanism of Action
Streptidine, as part of streptomycin, contributes to the antibiotic’s ability to inhibit bacterial protein synthesis. Streptomycin binds to the 30S subunit of bacterial ribosomes, causing misreading of mRNA and inhibiting protein synthesis, which ultimately leads to bacterial cell death . The streptidine moiety is crucial for this binding interaction .
Comparison with Similar Compounds
Streptidine is compared with other aminocyclitol compounds such as:
2-Deoxystreptamine: Found in other aminoglycosides like kanamycin and neomycin.
Streptobiosamine: Another degradation product of streptomycin.
Uniqueness:
Binding Specificity: Streptidine’s unique structure allows it to specifically interact with bacterial ribosomes, making it a vital component of streptomycin.
Resistance Mechanisms: The presence of streptidine in streptomycin makes it a target for bacterial resistance enzymes, providing insights into antibiotic resistance mechanisms.
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMXWJPFIDEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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